molecular formula C23H26N4O3 B10933536 3-(3-methoxyphenyl)-6-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(3-methoxyphenyl)-6-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10933536
M. Wt: 406.5 g/mol
InChI Key: JYAYIEHRMFQCAX-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining an isoxazolo[5,4-b]pyridine core with a methoxyphenyl group and an 8-methyl-8-azabicyclo[321]octane moiety

Preparation Methods

The synthesis of 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazolo[5,4-b]pyridine core, the introduction of the methoxyphenyl group, and the attachment of the 8-methyl-8-azabicyclo[3.2.1]octane moiety. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 8-methyl-8-azabicyclo[3.2.1]octane moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The isoxazolo[5,4-b]pyridine core may also play a role in binding to specific proteins or nucleic acids, influencing their function .

Comparison with Similar Compounds

Similar compounds include other derivatives of isoxazolo[5,4-b]pyridine and 8-azabicyclo[3.2.1]octane. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds with different substituents on the methoxyphenyl group or variations in the bicyclic moiety may exhibit different pharmacological profiles .

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N4O3/c1-13-9-19(22(28)25-15-11-16-7-8-17(12-15)27(16)2)20-21(26-30-23(20)24-13)14-5-4-6-18(10-14)29-3/h4-6,9-10,15-17H,7-8,11-12H2,1-3H3,(H,25,28)

InChI Key

JYAYIEHRMFQCAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NC4CC5CCC(C4)N5C

Origin of Product

United States

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